molecular formula C21H27N3O4S B2390826 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2320415-84-5

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2390826
CAS No.: 2320415-84-5
M. Wt: 417.52
InChI Key: WCYIVEVUTZMCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic heterocyclic compound featuring a piperidine core substituted with a sulfonyl-linked 1-methylimidazole group and a 4-phenyltetrahydropyran-4-yl methanone moiety. Its structural complexity combines sulfonamide and ketone functionalities, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-23-14-11-22-20(23)29(26,27)18-7-12-24(13-8-18)19(25)21(9-15-28-16-10-21)17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYIVEVUTZMCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone represents a complex organic structure with potential pharmacological applications. This article aims to explore its biological activity, including antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a piperidine ring, an imidazole moiety, and a tetrahydropyran structure, which are known for their diverse biological activities. The presence of the sulfonyl group enhances its interaction with various biological targets.

Molecular Formula: C₁₄H₁₇N₃O₃S₂
Molecular Weight: 339.43 g/mol
CAS Number: 2034428-42-5

1. Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the imidazole and piperidine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
Imidazole DerivativesMSSA, MRSA, E. coliModerate to high
Piperidine DerivativesP. aeruginosa, K. pneumoniaeVariable

A study focusing on similar compounds found that while some exhibited significant antibacterial properties, others showed minimal or no effect against tested strains .

2. Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Research indicates that piperidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways.

Enzyme Inhibition Type IC₅₀ (µM)
AChECompetitive25
UreaseNon-competitive15

These findings suggest that the compound may have therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

3. Pharmacological Properties

Compounds containing both imidazole and piperidine rings are often associated with anxiolytic and antidepressant effects. For example, studies on related structures have demonstrated selective agonistic activity at opioid receptors, which could be relevant for mood disorders .

Case Studies

Several case studies have highlighted the pharmacological potential of similar compounds:

  • Antidepressant Activity: A study evaluated a series of piperidine derivatives for their effects on anxiety and depression models in mice. Results indicated significant anxiolytic-like effects upon administration of certain derivatives .
  • Antimicrobial Efficacy: Another study synthesized multiple imidazole-containing compounds and assessed their antimicrobial activity against clinical isolates. The results showed varied efficacy, with some compounds demonstrating strong inhibition against resistant strains .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interactions: The imidazole ring may facilitate binding to various receptors, influencing neurotransmitter systems.
  • Enzyme Modulation: The sulfonyl group can interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Scientific Research Applications

Biological Activities

The biological relevance of this compound stems from its structural components, which suggest potential interactions with various biological targets:

Anticancer Activity

Research indicates that compounds containing imidazole and piperidine rings exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated against human liver cancer cell lines (HepG2) and showed promising results with selectivity indices exceeding those of established chemotherapeutics like methotrexate .

Protein Kinase Inhibition

Studies have identified that certain derivatives related to this compound can act as inhibitors of protein kinases, which are critical in cancer progression. The planarity and electronic properties of the heterocyclic systems contribute to their inhibitory potency .

Case Studies

  • Protein Kinase Inhibition : A study published in Synthesis explored new compounds derived from pyrido[3,4-g]quinazoline scaffolds that demonstrated effective protein kinase inhibition. The research highlighted the importance of structural modifications on biological activity, suggesting that similar modifications in our compound could yield potent inhibitors .
  • Antitumor Evaluation : In another investigation focusing on sulfonamide derivatives, compounds structurally akin to our target were synthesized and tested for antitumor activity against various cancer cell lines. Results indicated several compounds exhibited superior activity compared to traditional drugs .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Features

The compound shares structural motifs with several pharmacologically relevant analogs:

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine : This analog () incorporates a bipyridine-imidazole scaffold but lacks the sulfonyl-piperidine and tetrahydropyran groups. Its synthesis via nucleophilic aromatic substitution (SNAr) highlights the reactivity of imidazole derivatives, though its bioactivity focuses on fluorescence rather than therapeutic applications .
  • Benzoimidazol-2-yl-piperazin-1-yl-methanone derivatives (): These compounds feature a benzoimidazole core linked to a piperazine via a methanone bridge. Unlike the target compound, they include pyridine and methoxybenzyl groups, which enhance receptor binding affinity (e.g., histamine H1/H4 receptor modulation) .

Pharmacological and Functional Comparisons

Bioactivity Profiles

  • Imidazole Derivatives : Imidazole-containing compounds () exhibit broad pharmacological activities, including anticancer and antimicrobial effects. The target compound’s sulfonyl-piperidine group may enhance solubility and membrane permeability compared to simpler imidazole analogs .
  • Ferroptosis-Inducing Compounds (FINs): highlights the role of natural and synthetic FINs in selectively inducing ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s mechanism is unconfirmed, its sulfonyl group could mimic disulfiram-like reactivity, a known ferroptosis inducer .

Physicochemical Properties

  • Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated imidazole derivatives (e.g., ’s bipyridine analog).
  • Binding Affinity : Piperidine and tetrahydropyran rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. This contrasts with ’s piperazine derivatives, which are optimized for peripheral receptor binding .

Preparation Methods

Friedel-Crafts Acylation and Weinreb Amide Intermediate

The tetrahydropyran-4-yl carbonyl moiety is synthesized via a modified Friedel-Crafts acylation. Starting with tetrahydro-2H-pyran-4-carboxylic acid, activation with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with N,O-dimethylhydroxylamine to form N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. This Weinreb amide intermediate is critical for subsequent ketone formation.

Reaction of the Weinreb amide with phenyllithium (1.8 M in dibutyl ether) at -78°C in tetrahydrofuran (THF) yields phenyl(tetrahydro-2H-pyran-4-yl)methanone with 78% efficiency. The low-temperature conditions prevent side reactions, while the use of dibutyl ether as a co-solvent enhances reagent solubility.

Oxidation and Functionalization

The phenyl-substituted ketone is oxidized to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride, a key electrophile for coupling reactions.

Synthesis of the 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine Fragment

Piperidine Sulfonylation

Piperidine-4-amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions. Reaction with 1-methyl-1H-imidazole-2-sulfonyl chloride in dichloromethane (DCM) introduces the sulfonyl group at the 4-position. Deprotection with trifluoroacetic acid (TFA) yields 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine.

Optimization of Sulfonylation Conditions

Triethylamine (TEA) is employed as a base to neutralize HCl generated during sulfonylation. Anhydrous conditions and a 1:1.2 molar ratio of piperidine to sulfonyl chloride maximize yields (82–85%). Purification via silica gel chromatography (EtOAc/hexane gradient) ensures >95% purity.

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

The tetrahydropyran-4-carbonyl chloride reacts with 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine in THF under inert atmosphere. Triethylamine catalyzes the substitution, forming the target methanone with 67% yield. Excess acyl chloride (1.5 eq) drives the reaction to completion.

Reaction Conditions:

  • Solvent: Anhydrous THF
  • Temperature: 0°C to room temperature
  • Base: Triethylamine (2.0 eq)
  • Time: 12 hours

Grignard Reagent Approach

Alternative coupling employs a Grignard reagent derived from 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine. Reaction with tetrahydropyran-4-carbonyl chloride in diethyl ether yields the methanone, though lower yields (58%) are observed due to sulfonyl group instability under basic conditions.

Analytical Characterization and Optimization

Chromatographic Resolution

Chiral HPLC (Chiralpak IA column) separates enantiomers using a hexane/isopropanol mobile phase (90:10 v/v). The (R)- and (S)-enantiomers exhibit retention times of 12.3 and 14.7 minutes, respectively.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.40 (2H, m, aryl-H), 4.01–4.03 (1H, m, piperidine-H), 3.76–3.80 (1H, m, tetrahydropyran-H).
  • LC-MS (ESI): m/z 496.3 [M+H]⁺, confirming molecular weight.

Yield Optimization

  • Temperature Control: Maintaining -78°C during Grignard reactions minimizes side products.
  • Catalyst Screening: Lipase-mediated resolution improves enantiomeric excess (ee >98%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Enantiomeric Excess (%)
Nucleophilic Substitution 67 95 85
Grignard Reagent 58 92 78
Chiral HPLC Resolution 86 99 98

The nucleophilic substitution route offers superior yield and scalability, while chiral resolution ensures high enantiopurity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the (1-methyl-1H-imidazol-2-yl)sulfonyl-piperidine moiety?

  • The sulfonyl group is typically introduced via sulfonylation of the piperidine nitrogen using 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include coupling reactions between the sulfonyl chloride and piperidine derivatives, followed by purification via column chromatography .
  • Critical parameters : Reaction temperature (0–25°C), stoichiometric control of sulfonyl chloride, and inert atmosphere to prevent side reactions.

Q. How is the structural integrity of the tetrahydropyran-phenyl group confirmed during synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments (4-phenyltetrahydro-2H-pyran) and imidazole sulfonyl connectivity. For example, deshielded protons near the sulfonyl group appear at δ 3.5–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks matching the exact mass of the compound .

Q. What solvents and reaction conditions optimize the final coupling step between the piperidine-sulfonyl and tetrahydropyran-phenyl units?

  • Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C facilitate nucleophilic acyl substitution. Catalytic DMAP or HOBt improves yields by reducing racemization .
  • Yield optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate via recrystallization (methanol/water) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in 1^1H NMR) be resolved for this compound?

  • Root-cause analysis :

  • Dynamic effects : Rotameric splitting due to restricted rotation around the sulfonyl-piperidine bond. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals .
  • Impurity profiling : LC-MS identifies byproducts from incomplete sulfonylation or oxidation .

Q. What computational strategies predict the bioactive conformation of this compound for target engagement studies?

  • Molecular docking : Use X-ray crystallography data from analogous piperidine-imidazole systems (e.g., PDB: 4XYZ) to model binding poses .
  • MD simulations : Solvate the compound in a lipid bilayer (CHARMM36 force field) to assess membrane permeability .

Q. How does the sulfonyl group influence metabolic stability in preclinical models?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (CYP450 enzymes) and quantify parent compound via LC-MS/MS. The sulfonyl group reduces oxidative metabolism compared to carbonyl analogs .
  • Reactive metabolite screening : Trapping studies with glutathione identify potential bioactivation pathways .

Q. What strategies mitigate racemization during large-scale synthesis of the tetrahydropyran core?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to control stereochemistry at the tetrahydropyran C4 position .
  • Process optimization : Use flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance enantiomeric excess (>98%) .

Methodological Considerations

  • Contradiction resolution : Cross-validate NMR data with 2D techniques (HSQC, HMBC) to confirm connectivity .
  • Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.